

Comparative Analysis of Z795161988's Selectivity for SARS-CoV-2 Nsp14

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z795161988

Cat. No.: B12383667

[Get Quote](#)

The SARS-CoV-2 non-structural protein 14 (Nsp14) is a crucial enzyme for viral replication and immune evasion, making it a significant target for antiviral drug development.[1][2][3] Nsp14 possesses two key functions: a 3'-to-5' exoribonuclease (ExoN) activity involved in proofreading viral RNA and an N7-methyltransferase (N7-MTase) activity that caps the viral mRNA.[1][4] This capping process is essential for the stability of the viral RNA, its translation into viral proteins, and its ability to evade the host's innate immune system. This guide provides a comparative analysis of the inhibitor **Z795161988**, focusing on its selectivity for the N7-MTase function of SARS-CoV-2 Nsp14, and contrasts its performance with other known inhibitors.

Z795161988: A Non-Covalent Nsp14 Inhibitor

Z795161988 is an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase with a reported half-maximal inhibitory concentration (IC₅₀) of 2.2 μ M. It was identified through large-scale docking of over one billion lead-like molecules against the S-adenosyl methionine (SAM) binding site of the enzyme. While demonstrating inhibitory activity against Nsp14, its selectivity has been a point of investigation. When tested against a panel of 30 human SAM-dependent methyltransferases, **Z795161988** showed only modest selectivity, inhibiting nine of these human enzymes with IC₅₀ values ranging from 4 to 26 μ M. This suggests a potential for off-target effects, a critical consideration in drug development.

Comparative Performance of Nsp14 Inhibitors

The development of Nsp14 inhibitors is an active area of research, with several compounds identified through various screening and design strategies. The following table summarizes the

performance of **Z795161988** in comparison to other notable SARS-CoV-2 Nsp14 inhibitors.

Compound ID	SARS-CoV-2 Nsp14 IC50/EC50	Selectivity Profile	Assay Type
Z795161988	2.2 μ M (IC50)	Inhibited 9 of 30 human MTases with IC50s of 4-26 μ M	Biochemical Assay
C10	3.25 μ M (IC50 against Nsp14), 64.03 to 301.9 nM (EC50 against various SARS-CoV-2 variants)	Negligible inhibition of human METTL3/14, DNMT1, and hRNMT. Reduced potency against MERS-CoV and HCoV-OC43 Nsp14.	Luminescence-based enzymatic assay
SS148	70 \pm 6 nM (IC50)	Selective against 20 human protein lysine MTases.	Radiometric MTase Assay
DS0464	1.1 \pm 0.2 μ M (IC50)	Selective against 28 out of 33 tested human RNA, DNA, and protein MTases.	Radiometric MTase Assay
Sinefungin	0.019 \pm 0.01 μ M (IC50)	Pan-methyltransferase inhibitor, known to be non-selective.	Radiometric MTase Assay
Trifluperidol	Antiviral activity at or below 80 μ M	Appears to be a specific inhibitor of Nsp14 methyltransferase, as it did not inhibit Nsp10-16.	Biochemical Assay / Cell-based viral replication assay
Inauhzin	Antiviral activity at or below 80 μ M	Appears to be a specific inhibitor of Nsp14 methyltransferase, as	Biochemical Assay / Cell-based viral replication assay

it did not inhibit
Nsp10-16.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used to assess the inhibitory activity and selectivity of SARS-CoV-2 Nsp14 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

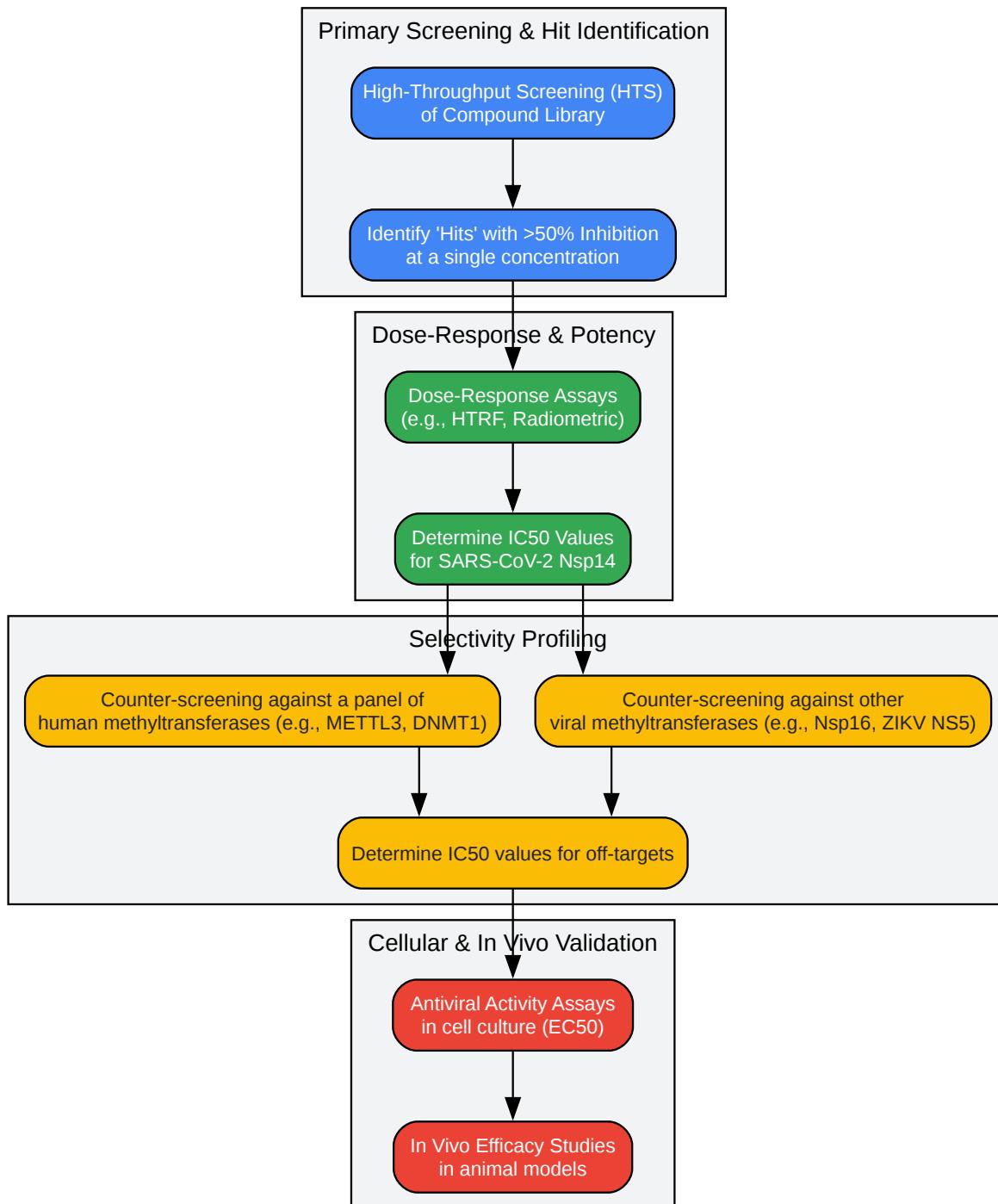
This assay is frequently used for high-throughput screening to quantify the activity of methyltransferases.

- Principle: The assay measures the accumulation of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction. It uses a competitive immunoassay format where SAH produced by the enzyme competes with a labeled SAH analog for binding to a specific antibody.
- Protocol Outline:
 - The Nsp14 enzyme is incubated with the methyl donor SAM, a methyl acceptor substrate (e.g., GpppG cap analog), and the test compound.
 - The reaction is allowed to proceed for a set time (e.g., 20 minutes at 37°C).
 - A detection buffer containing an SAH-specific antibody and a labeled SAH analog is added to stop the reaction.
 - The HTRF signal is read on a compatible plate reader. A decrease in signal indicates the production of SAH and thus, enzymatic activity. An inhibitor will prevent this decrease.

Radiometric Methyltransferase Assay

This method provides a highly sensitive measure of methyltransferase activity.

- Principle: This assay uses a radiolabeled methyl donor, typically [3H]-SAM. The transfer of the radioactive methyl group to the substrate is quantified.
- Protocol Outline:
 - The reaction mixture is prepared containing Nsp14, the RNA substrate, the test compound, and [3H]-SAM in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 250 µM MgCl₂, 5 mM DTT).
 - The reaction is incubated for a specific period (e.g., 20 minutes) during which the enzyme activity is linear.
 - The reaction is stopped, and the radiolabeled RNA is separated from the unincorporated [3H]-SAM, often by spotting onto filter paper and washing.
 - The radioactivity incorporated into the RNA is measured using a scintillation counter. A reduction in radioactivity in the presence of a test compound indicates inhibition.


Luminescence-Based Enzymatic Assay

This assay format offers a non-radioactive, sensitive method for measuring methyltransferase activity.

- Principle: Similar to the HTRF assay, this method often quantifies a product of the enzymatic reaction. For instance, it can be adapted to measure the remaining SAM concentration or the produced SAH.
- Protocol Outline:
 - A reaction is set up with 300 nM Nsp14, 1.5 µM GpppG cap analog, 1.5 µM SAM, and the inhibitor being tested.
 - Following incubation, a detection reagent is added that generates a luminescent signal proportional to the amount of a specific reaction component (e.g., SAH).
 - The luminescence is measured using a luminometer. The signal is then used to calculate the percentage of inhibition and subsequently the IC₅₀ value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing selective inhibitors of SARS-CoV-2 Nsp14.

[Click to download full resolution via product page](#)

Caption: Workflow for Nsp14 inhibitor discovery and selectivity profiling.

Conclusion

Z795161988 is a moderately potent inhibitor of SARS-CoV-2 Nsp14 N7-methyltransferase. However, its utility may be limited by a lack of high selectivity, as it also inhibits several human methyltransferases within a similar concentration range. In comparison, compounds like C10 and SS148 exhibit higher potency and, critically, greater selectivity against human methyltransferases, making them more promising candidates for further development. The data underscores the importance of comprehensive selectivity profiling in the early stages of drug discovery to identify inhibitors that are both potent against the viral target and have a minimal impact on host enzymes, thereby reducing the potential for toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Z795161988's Selectivity for SARS-CoV-2 Nsp14]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12383667#z795161988-selectivity-for-sars-cov-2-nsp14>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com